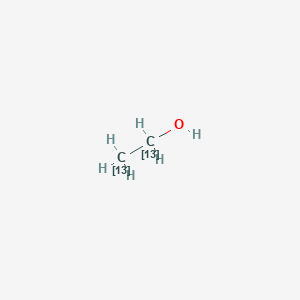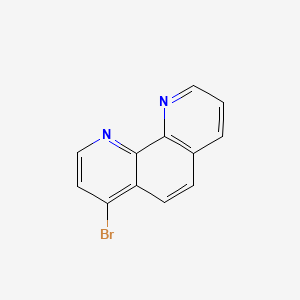![molecular formula C9H28O3Si4 B3068643 dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane CAS No. 68037-59-2](/img/structure/B3068643.png)
dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane
描述
Dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane is a complex organosilicon compound characterized by its multiple trimethylsilyloxy groups. This compound is part of the siloxane family, known for their unique properties such as chemical inertness, thermal stability, and hydrophobicity . These properties make it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane typically involves the reaction of trimethylsilyl chloride with silanol-containing compounds under anhydrous conditions. The reaction is usually catalyzed by a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation or recrystallization to obtain the desired product .
化学反应分析
Types of Reactions
Dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyloxy groups are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and siloxanes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products
科学研究应用
Dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane has a wide range of applications in scientific research:
作用机制
The mechanism of action of dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane involves the interaction of its trimethylsilyloxy groups with various molecular targets. These interactions can lead to the stabilization of reactive intermediates, protection of functional groups, and enhancement of the physical properties of materials . The compound’s hydrophobic nature also plays a crucial role in its ability to modify surfaces and interfaces .
相似化合物的比较
Similar Compounds
Hexamethyldisiloxane: A simpler siloxane compound with similar hydrophobic properties but lower molecular weight.
Octamethylcyclotetrasiloxane: A cyclic siloxane with unique ring structure and higher thermal stability.
Uniqueness
Dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane stands out due to its multiple trimethylsilyloxy groups, which provide enhanced chemical inertness and versatility in various applications. Its ability to form stable complexes and modify surfaces makes it a valuable compound in both research and industrial settings .
属性
IUPAC Name |
dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H28O3Si4/c1-13(10-14(2,3)4)11-16(8,9)12-15(5,6)7/h13H,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYVSVZSPWHVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H28O3Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a slight odor; [Wacker Silicones MSDS] | |
| Record name | Siloxanes and Silicones, di-Me, Me hydrogen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
68037-59-2 | |
| Record name | Siloxanes and Silicones, di-Me, Me hydrogen | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, Me hydrogen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (methylhydrosiloxane)-dimethylsiloxane copolymers suitable for creating flexible materials?
A1: The inherent flexibility of the siloxane backbone contributes significantly to the rubbery nature of these copolymers. This flexibility is further influenced by the degree of crosslinking, with higher crosslinking leading to a more rigid material. [, ]
Q2: How is the (methylhydrosiloxane)-dimethylsiloxane copolymer typically crosslinked?
A2: A common method is hydrosilylation, a reaction catalyzed by platinum compounds. In this process, the Si-H groups of the methylhydrosiloxane units react with vinyl groups, often present in a separate crosslinking agent or incorporated into another polymer chain. This reaction forms stable Si-C bonds, effectively crosslinking the copolymer. [, , ]
Q3: Can (methylhydrosiloxane)-dimethylsiloxane copolymers be used to create amphiphilic surfaces?
A3: Yes. Research has shown that incorporating poly(ethylene oxide) (PEO) blocks into the copolymer structure results in a material with significantly improved hydrophilicity compared to pure polydimethylsiloxane (PDMS). This modification is achieved through a controlled hydrosilylation reaction between hydride-terminated PDMS and PEO divinyl ether. []
Q4: What applications benefit from this amphiphilic nature?
A4: The enhanced hydrophilicity makes these modified copolymers particularly well-suited for microfluidic device fabrication. The hydrophilic channels facilitate aqueous buffer flow, eliminating the need for organic modifiers commonly required in traditional PDMS devices. []
Q5: How does the molecular weight of the (methylhydrosiloxane)-dimethylsiloxane copolymer affect its final properties?
A5: The molecular weight of the copolymer significantly influences both its processing and final properties. Higher molecular weight copolymers tend to exhibit higher viscosity, impacting their ease of handling and processing. Furthermore, the mechanical strength of the resulting material is directly related to the molecular weight of the starting copolymer. [, ]
Q6: Are there any challenges associated with incorporating fillers into (methylhydrosiloxane)-dimethylsiloxane copolymers?
A6: Achieving uniform filler dispersion within the silicone matrix can be challenging. Researchers have explored techniques like mechanical mixing combined with ultrasonic homogenization to improve filler dispersion and achieve the desired material properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


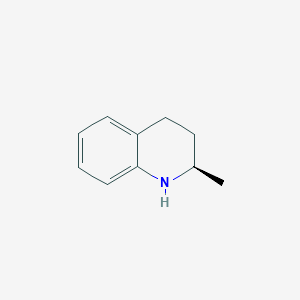
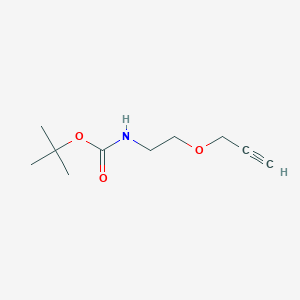
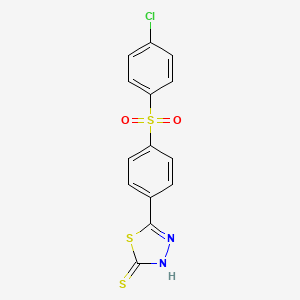
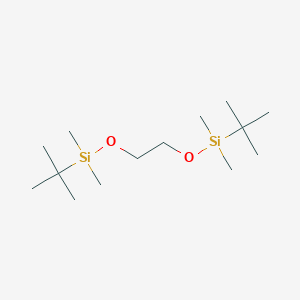
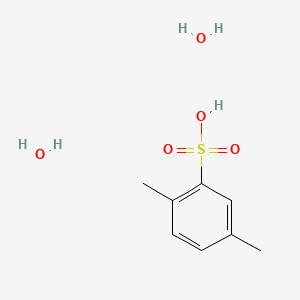
![2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde](/img/structure/B3068607.png)
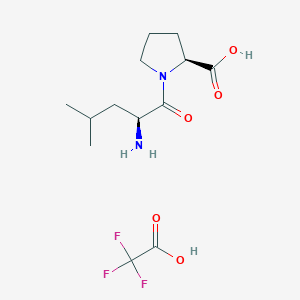
![2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol](/img/structure/B3068630.png)
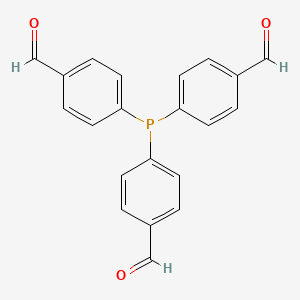
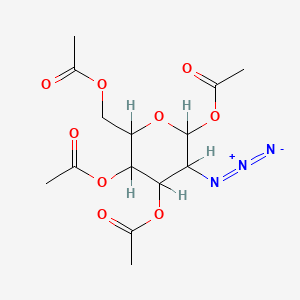
![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure/B3068655.png)

